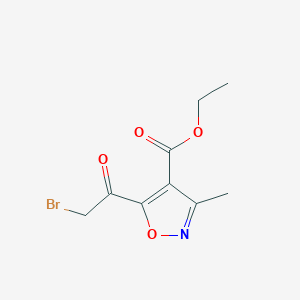
Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate is a laboratory chemical with the CAS number 104776-74-1 . It is used for research and development purposes . The IUPAC name for this compound is ethyl 5-(bromoacetyl)-3-isoxazolecarboxylate .
Molecular Structure Analysis
The molecular weight of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate is 262.06 . The InChI code for this compound is 1S/C8H8BrNO4/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate is a beige solid . It should be stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate serves as a precursor in the synthesis of a wide array of heterocyclic compounds. For instance, it has been utilized in the development of biomimetic syntheses, aiming at the creation of complex organic molecules resembling those found in nature. One study detailed the synthesis of 5-substituted isoxazole-4-carboxylic esters, highlighting its potential in crafting biomimetic compounds, such as α-cyclopiazonic acid, demonstrating its pivotal role in advancing synthetic methodologies (Vijayalakshmi A. Moorthie et al., 2007).
Catalysis and One-Pot Syntheses
Research has demonstrated the compound's utility in catalyzed one-pot synthesis processes. For example, it has been used in the synthesis of unsymmetrical polyhydroquinoline derivatives, showcasing the efficiency of certain catalysts in promoting such reactions. This highlights not only the versatility of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate in synthetic chemistry but also its contribution to more sustainable and efficient chemical processes (N. G. Khaligh, 2014).
Radical Cyclization Reactions
The compound is also instrumental in radical cyclization reactions, providing a pathway to synthesize tri- and tetra-cyclic heterocycles. Such methodologies are crucial for constructing complex molecular architectures found in many bioactive molecules, underscoring the significance of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate in medicinal chemistry and drug discovery (S. M. Allin et al., 2005).
Functionalization and Drug Development
Additionally, this compound is a key player in the functionalization of molecules, serving as a building block for further chemical modifications. Such capabilities are exemplified in studies focusing on lateral lithiation, enabling the introduction of various functional groups into the molecule. This process is pivotal for the development of novel drugs, particularly in the modulation of neurotransmitter systems (D. J. Burkhart et al., 2001).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
ethyl 5-(2-bromoacetyl)-3-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-3-14-9(13)7-5(2)11-15-8(7)6(12)4-10/h3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPKNBQNOKXDTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

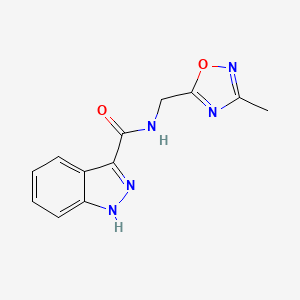
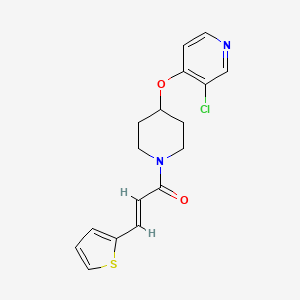
![2-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B2973448.png)
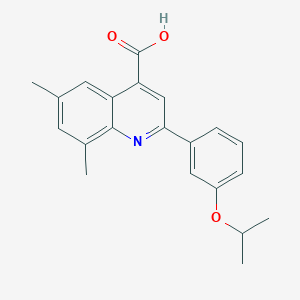
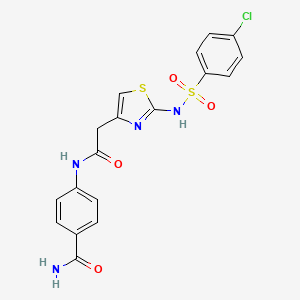
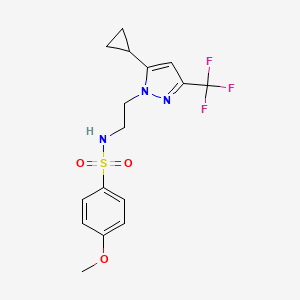
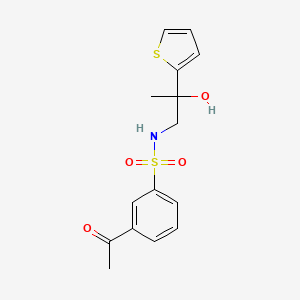
![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine](/img/structure/B2973457.png)
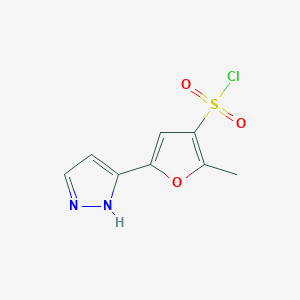
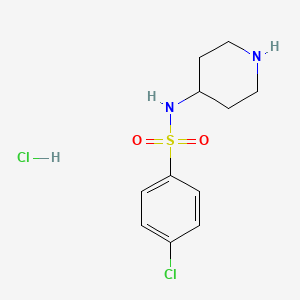
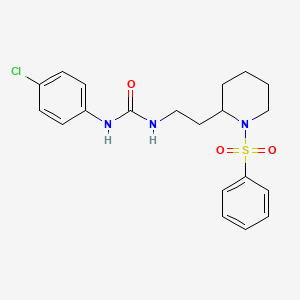
![4-[(4-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2973461.png)
![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2973464.png)
![5-(4-Ethylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2973467.png)